![molecular formula C15H21NO2 B13226031 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline](/img/structure/B13226031.png)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1,4-Dioxaspiro[45]decan-8-yl}-3-methylaniline is a complex organic compound characterized by a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline typically involves multiple steps. One common method starts with the formation of the spirocyclic core through the reaction of 2-acetylcyclohexanone with ethylene glycol to form an ethylene ketal. This intermediate is then subjected to hydrazone formation and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane . The final step involves aminocarbonylation using a palladium-phosphine precatalyst to introduce the aniline moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol
- 1,4-Dioxaspiro[4.5]decan-8-ol
- {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
Uniqueness
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline is unique due to its specific spirocyclic structure combined with an aniline moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-3-methylaniline |
InChI |
InChI=1S/C15H21NO2/c1-11-3-2-4-13(16)14(11)12-5-7-15(8-6-12)17-9-10-18-15/h2-4,12H,5-10,16H2,1H3 |
InChI-Schlüssel |
YLGFHLHHYFJJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)C2CCC3(CC2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


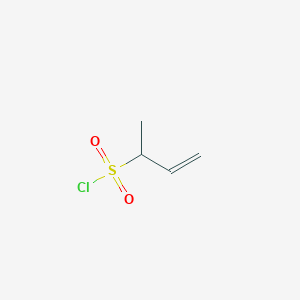

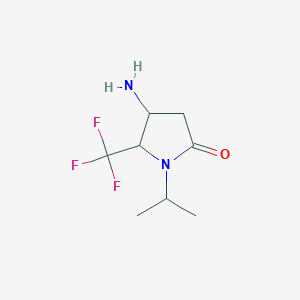

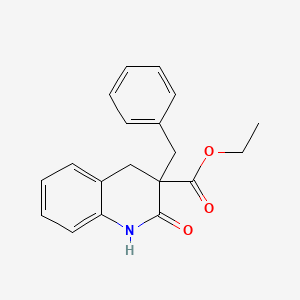

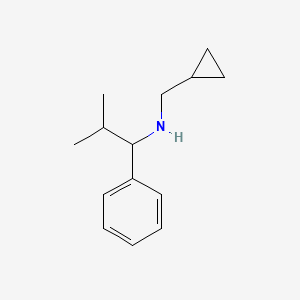
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13226004.png)

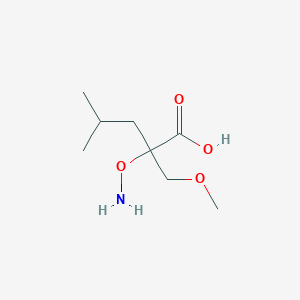
![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)


![3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13226028.png)
